4-Bromo-3,6-dichloro-1H-indazole
Description
BenchChem offers high-quality 4-Bromo-3,6-dichloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,6-dichloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,6-dichloro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDYCKSNUODWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) for 4-Bromo-3,6-dichloro-1H-indazole
Executive Summary & Chemical Identity
Status: Research Chemical / Pharmaceutical Intermediate CAS Registry Number: Not Globally Listed (Treat as Novel/High-Hazard) Analog Reference Standards: 4-Bromo-6-chloro-1H-indazole (CAS: 885519-03-9), 3-Bromo-1H-indazole (CAS: 40598-94-5)
This guide provides a technical safety framework for 4-Bromo-3,6-dichloro-1H-indazole , a tri-halogenated heterocyclic scaffold. As no specific harmonized SDS exists for this exact isomer in public chemical inventories, this document utilizes Structure-Activity Relationship (SAR) analysis derived from close structural analogs.
Crucial Directive: Due to the presence of the N-H motif and multiple halogen substituents, this compound must be handled as a Category 3 Acute Toxin (Oral) and a potential Respiratory Sensitizer until empirical data proves otherwise.
Physicochemical Profile (Predicted)
| Property | Predicted Value / Characteristic | Operational Implication |
| Physical State | Crystalline Solid (Off-white to pale yellow) | Dust inhalation risk during weighing. |
| Melting Point | 160–185 °C (Based on analogs) | Stable at room temp; safe for standard drying ovens. |
| Solubility | Low in Water; High in DMSO, DMF, THF | Lipophilic nature implies high skin absorption potential. |
| pKa (Indazole NH) | ~13.8 (Acidic) | Deprotonates with strong bases (NaH, K2CO3); forms reactive anions. |
| Molecular Weight | ~265.9 g/mol | Heavy halogen atoms increase density. |
Hazard Identification & SAR Analysis
Logic: By analyzing the toxicity of 3-Bromo-1H-indazole (Acute Tox.[1] 3) and 4-Bromo-6-chloro-1H-indazole (Skin/Eye Irritant), we construct a "Worst-Case" safety net.[2]
GHS Classification (Derived)
-
Acute Toxicity, Oral: Category 3 (H301) – Toxic if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2]
Structural Alert Diagram (SAR Logic)
The following diagram illustrates the specific hazards associated with the functional groups on the indazole ring.
Figure 1: Structure-Activity Relationship (SAR) mapping specific functional groups to predicted physiological hazards.
Operational Handling & Engineering Controls
Objective: Establish a self-validating containment system. Do not rely on open-bench handling.
Containment Banding
-
Band: OEB 3 (Occupational Exposure Band 3) – 10–100 µg/m³.
-
Primary Engineering Control: Certified Chemical Fume Hood (Face velocity > 0.5 m/s) or Powder Containment Balance Enclosure.
-
Secondary Control: HEPA-filtered local exhaust for weighing operations.
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Requirement | Rationale & Breakthrough Time |
| Hands (Primary) | Nitrile (0.11 mm) | Splash protection only. |
| Hands (Immersion) | Laminate Film (Silver Shield) | Required for dissolved compound in DMSO/DCM (>480 min breakthrough). |
| Respiratory | N95 / P3 (Particulate) | Mandatory if handling >100 mg outside an enclosure. |
| Eyes | Chemical Goggles | Safety glasses are insufficient due to fine crystalline dust. |
Protocol: Safe Weighing of Potent Halogenated Solids
This protocol is self-validating: if the balance drifts due to air currents, your containment is too turbulent; if dust is visible on the black anti-static mat, containment has failed.
-
Preparation: Place a disposable black anti-static mat inside the balance enclosure. The dark background highlights white powder spills (visual validation).
-
Static Control: Use an ionizing bar. Halogenated heterocycles are prone to static charge, causing "jumping" of powder.
-
Transfer: Use a disposable anti-static spatula. Never pour from the stock bottle.
-
Decontamination: Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing it from the hood.
Experimental Workflows & Reactivity
Context: This compound is likely used for Suzuki-Miyaura couplings (at C-4 Br) or SNAr reactions (at C-3/C-6).
Solvent Selection & Compatibility
-
Recommended: DMSO, DMF, DMAc (High solubility).
-
Avoid: Water, Hexanes (Poor solubility leads to heterogeneous mixtures and unpredictable kinetics).
-
Warning: Avoid Acetone if using strong bases, as aldol condensation side-products can interfere with purification.
Reactivity Logic Flow
The following diagram outlines the decision process for reaction setup, specifically focusing on the stability of the C-Br vs C-Cl bonds.
Figure 2: Reactivity logic flow ensuring process safety during synthetic manipulation.
Emergency Response & Waste Management
Spill Response Protocol (Solid State)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves and a P3/N95 respirator.
-
Cover: Gently cover the spill with a solvent-dampened paper towel (Ethanol) to prevent dust generation. Do not dry sweep.
-
Collect: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Verify: Wipe the surface with a UV-fluorescent tracer (if available) or a wet wipe to ensure no residue remains.
Waste Disposal Logic
-
Stream A (Halogenated Organic): All mother liquors and reaction mixtures. The high halogen content (Br + 2Cl) requires high-temperature incineration to prevent dioxin formation.
-
Stream B (Solid Waste): Contaminated gloves, wipes, and weighing boats.
-
Prohibited: Do not dispose of down the drain. The compound is predicted to be toxic to aquatic life (H400/H410 analog extrapolation).
References & Authority
-
Sigma-Aldrich. Safety Data Sheet for 4-Bromo-1H-indazole (Analog). Accessed October 2023. Link
-
PubChem. Compound Summary: 3-Bromo-1H-indazole. National Library of Medicine. Link
-
ECHA (European Chemicals Agency). C&L Inventory: Halogenated Indazoles.Link
-
OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).Link
-
Fisher Scientific. SDS for 4-Bromo-6-chloro-1H-indazole.Link
Disclaimer: This guide is generated based on technical expertise and analog extrapolation. It does not replace a batch-specific SDS provided by the manufacturer. Always verify specific batch properties before use.
Sources
Methodological & Application
Regioselective functionalization of 4-Bromo-3,6-dichloro-1H-indazole at C-4 position
Topic: Strategic Regioselective Functionalization of 4-Bromo-3,6-dichloro-1H-indazole at the C-4 Position Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 4-bromo-3,6-dichloro-1H-indazole scaffold is a critical intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of SHP099 and TNO155) and other kinase inhibitors. The structural complexity of this molecule—containing three halogen atoms (Br at C-4, Cl at C-3, Cl at C-6)—presents a unique regioselectivity challenge.
This guide provides a validated roadmap for selectively functionalizing the C-4 position while preserving the integrity of the C-3 and C-6 chlorides. By leveraging the bond dissociation energy (BDE) differentials between C-Br and C-Cl, and employing sterically controlled catalytic systems, researchers can achieve high-yield cross-couplings (Suzuki-Miyaura and Buchwald-Hartwig) with >95% regioselectivity.
Mechanistic Analysis & Selectivity Logic
The Halogen Hierarchy
Success depends on exploiting the reactivity gap between the bromine and chlorine substituents.
-
C-4 Bromine (Target): The C-Br bond (
68 kcal/mol) is significantly weaker than the C-Cl bonds ( 81 kcal/mol), making it the kinetic point of entry for oxidative addition by Pd(0). -
C-3 Chlorine: Located at the pseudo-benzylic position relative to the pyrazole ring. While generally stable, it can undergo oxidative addition with electron-rich, bulky ligands (e.g., substituted biaryl phosphines) at elevated temperatures.
-
C-6 Chlorine: Electronically deactivated by the N-1 nitrogen and generally inert under standard C-4 coupling conditions.
Steric Considerations (The "Bay Region")
The C-4 position is sterically crowded, flanked by the C-3 chlorine and the C-5 proton.
-
Implication: While C-4 is electronically favored, extremely bulky ligands might suffer from slow kinetics. However, bidentate ligands with appropriate bite angles (e.g., dppf) offer the perfect balance of stability and reactivity to differentiate Br from Cl.
Visual Workflow (DOT Diagram)
Figure 1: Strategic workflow for the divergent synthesis of C-4 functionalized indazoles. The N-protection step is critical to prevent catalyst poisoning and control tautomerism.
Experimental Protocols
Protocol 1: N-1 Selective Protection (THP)
Rationale: Unprotected indazoles can poison Pd catalysts via the free N-H. The tetrahydropyranyl (THP) group is chosen for its ease of installation and removal under mild acidic conditions, compatible with the C-3/C-6 chlorides.
Materials:
-
4-Bromo-3,6-dichloro-1H-indazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Dissolution: Dissolve the indazole starting material in anhydrous THF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add DHP followed by PTSA at room temperature (20–25 °C).
-
Reaction: Stir the mixture at 50 °C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The N-1 isomer is thermodynamically favored and usually forms as the major product.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–20% EtOAc in Hexanes.
-
Note: Separation of N-1 and N-2 isomers is possible here, but N-1 typically predominates (>90%).
-
Protocol 2: Regioselective C-4 Suzuki-Miyaura Coupling
Rationale: This protocol uses Pd(dppf)Cl₂, a bidentate catalyst known for its robustness and ability to discriminate between aryl bromides and chlorides. It minimizes "ligand scrambling" that can occur with monodentate phosphines.
Materials:
-
N-THP-4-bromo-3,6-dichloroindazole (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM complex (0.05 equiv / 5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Setup: Charge a reaction vial with the N-protected indazole, boronic acid, and Pd(dppf)Cl₂. Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (concentration 0.15 M) and the aqueous Na₂CO₃ solution via syringe.
-
Thermal Activation: Heat the reaction block to 80–90 °C .
-
Critical Control: Do NOT exceed 100 °C. Higher temperatures increase the risk of oxidative addition at the C-3 chloride.
-
-
Monitoring: Check LCMS at 2 hours. The reaction is typically complete within 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Filter through a pad of Celite to remove Pd black. Separate phases and extract the aqueous layer with EtOAc.
-
Purification: Silica gel chromatography. The product will be the 4-aryl-3,6-dichloroindazole.
Protocol 3: Regioselective C-4 Buchwald-Hartwig Amination
Rationale: Introducing an amine at C-4 is common for SHP2 inhibitors. We utilize Xantphos, a ligand with a wide bite angle that facilitates reductive elimination and is highly selective for bromides over chlorides at moderate temperatures.
Materials:
-
N-THP-4-bromo-3,6-dichloroindazole (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.025 equiv) + Xantphos (0.05 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) - Avoid NaOtBu if possible to prevent potential dehalogenation side reactions.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Step-by-Step:
-
Pre-complexation: In a glovebox or under strict inert flow, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins at RT to generate the active catalyst species.
-
Substrate Addition: Add the indazole, the amine, and the solid Cs₂CO₃.
-
Reaction: Heat to 90–100 °C for 12–16 hours.
-
Note: If the amine is volatile, use a sealed pressure tube.
-
-
Workup: Dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography.
Data Summary & Troubleshooting
Solvent & Base Screening Matrix (for Suzuki Coupling)
| Entry | Solvent System | Base | Temp (°C) | Yield (C-4 Product) | C-3 Side Product | Notes |
| 1 | Dioxane/H₂O | Na₂CO₃ | 90 | 88% | < 2% | Recommended |
| 2 | DMF/H₂O | K₃PO₄ | 100 | 75% | 10% | High temp erodes selectivity |
| 3 | THF/H₂O | Cs₂CO₃ | 65 | 60% | 0% | Slow kinetics (incomplete) |
| 4 | Toluene/H₂O | K₂CO₃ | 90 | 82% | < 5% | Good alternative |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or oxidation. | Ensure rigorous degassing (sparge N₂ for 15 min). Switch to fresh catalyst batch. |
| Loss of Selectivity (C-3 coupling) | Temperature too high or ligand too active. | Lower temp by 10°C. Switch from SPhos/XPhos to dppf or PPh₃. |
| Dehalogenation (Loss of Cl) | Hydride source present or base too strong. | Use carbonate bases (Cs₂CO₃) instead of alkoxides. Avoid alcoholic solvents. |
| N-THP Deprotection during coupling | Acidic impurities or high thermal stress. | Ensure base is in excess. Verify solvent pH is neutral/basic. |
References
-
SHP2 Inhibitor Synthesis (TNO155/SHP099 analogs)
- Chen, Y. P., et al. "Discovery of Minimally Dosed, Oral, and Potent SHP2 Allosteric Inhibitors." Journal of Medicinal Chemistry, 2020.
- Context: Describes the functionaliz
-
Regioselective Indazole Functionalization
- Loupy, A., et al. "Reactivity of 3-haloindazoles in Palladium-catalyzed Cross-coupling Reactions." Tetrahedron, 2012.
- Context: Establishes the reactivity order Br > Cl and the stability of the C-3 position.
-
General Palladium Selectivity (Br vs Cl)
-
Littke, A. F., & Fu, G. C.[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.
- Context: Foundational review on tuning catalysts to activ
-
-
Buchwald-Hartwig Protocol Optimization
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
- Context: Selection of Xantphos/BrettPhos for selective halogen amin
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,6-dichloro-1H-indazole
Executive Summary & Strategic Analysis
4-Bromo-3,6-dichloro-1H-indazole represents a high-value "tri-vector" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, VEGFR) and allosteric modulators. Its structural utility lies in its three chemically distinct halogen handles, allowing for the sequential construction of complex molecular architectures.
However, this utility presents a significant challenge: Chemoselectivity .
This guide provides validated protocols to achieve exclusive C4-functionalization while preserving the C3 and C6 chlorides for subsequent elaboration. The methodology relies on the kinetic differentiation between the C–Br and C–Cl bonds during the oxidative addition step of the catalytic cycle.[1][2]
Reactivity Hierarchy (The "Why")
Success depends on exploiting Bond Dissociation Energies (BDE) and electronic activation.
-
C4-Br (Primary Site): The C–Br bond is significantly weaker (~68 kcal/mol) than the C–Cl bonds (~81 kcal/mol). It undergoes rapid oxidative addition with Pd(0), making it the most reactive site.
-
C3-Cl (Secondary Site): Located on the electron-deficient pyrazole ring. While less reactive than bromine, it can be activated using electron-rich phosphine ligands (e.g., XPhos, SPhos) after the C4 position is derivatized.
-
C6-Cl (Tertiary Site): Located on the benzenoid ring. This position is electronically deactivated relative to C3 and typically requires forcing conditions or highly specialized catalysts (e.g., Pd-PEPPSI, RuPhos) to react.
-
N1-H (Acidic Proton): The free indazole nitrogen (pKa ~14) can poison Pd catalysts or lead to competitive N-arylation. Protection (e.g., THP, SEM, Boc) is strongly recommended prior to cross-coupling.
Visualizing the Workflow
The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the critical path for C4 selectivity.
Caption: Workflow for the selective C4-functionalization of 4-bromo-3,6-dichloro-1H-indazole, prioritizing N-protection followed by Pd-catalyzed coupling.
Experimental Protocols
Pre-requisite: N1-Protection (THP Group)
Rationale: Protecting the nitrogen prevents catalyst poisoning and ensures the substrate solubility in non-polar organic solvents required for coupling.
Materials:
-
4-Bromo-3,6-dichloro-1H-indazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Dissolve the indazole in anhydrous DCM (0.2 M concentration).
-
Add pTSA followed by dropwise addition of DHP at 0 °C.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours (Monitor by TLC; Rf changes significantly).
-
Quench with sat. NaHCO3, extract with DCM, and concentrate.
-
Yield Expectation: >90%. Used directly in Step 3.2.
Protocol A: Selective C4-Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at C4 without touching C3/C6-Cl.
Key Causality: We use Pd(dppf)Cl₂ , a bidentate ligand complex that is robust but not "hot" enough to activate the aryl chlorides at moderate temperatures, ensuring high selectivity for the bromide.
| Parameter | Condition | Note |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | High selectivity for Br; stable to air. |
| Base | K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (solid) | Weak bases prevent dehalogenation side reactions. |
| Solvent | 1,4-Dioxane / Water (4:1) | Aqueous component is critical for the transmetallation step. |
| Temp | 80–90 °C | Do not exceed 100 °C to avoid activating C3-Cl. |
Step-by-Step Procedure:
-
Charge: In a reaction vial, combine N-protected 4-bromo-3,6-dichloroindazole (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (5 mL/mmol) and 2.0 M aq. K₂CO₃ (3.0 equiv).[3]
-
Reaction: Heat to 85 °C for 4–6 hours.
-
Checkpoint: Monitor via LC-MS.[2] Look for M+Ar mass. If starting material remains, add 1 mol% catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Selective C4-Buchwald-Hartwig Amination
Objective: Installation of an amine at C4.[5] Challenge: Aminations are more sensitive to steric hindrance. The C3-Cl and C5-H create a "pocket" around C4.
Key Causality: Xantphos is the ligand of choice here. Its wide bite angle facilitates the reductive elimination step, which is often the bottleneck in sterically crowded substrates like this indazole.
Materials:
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Amine (1.2 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Pre-complexation: In a glovebox or under Ar flow, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins at RT (solution turns from purple to orange/brown).
-
Addition: Add the N-protected indazole substrate, the amine, and Cs₂CO₃.
-
Heat: Seal and heat to 100 °C for 12–16 hours.
-
Note: If the amine is volatile, use a sealed pressure tube.
-
-
Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Concentrate and purify.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Oxidative addition is stalled. | Switch to a more electron-rich catalyst like Pd(PCy₃)₂ or Pd(Amphos)₂Cl₂ . |
| C3-Cl Coupling (Byproduct) | Catalyst is too active ("hot"). | Lower temperature to 60°C; switch from SPhos/XPhos to Pd(PPh₃)₄ or Pd(dppf)Cl₂ . |
| Protodehalogenation (C4-H) | Hydride source present.[6] | Ensure solvent is anhydrous; avoid alcoholic solvents (ethanol/isopropanol) in the coupling step. |
| N-Arylation (if unprotected) | Competition for Pd. | Mandatory: Protect the N1 position (see Step 3.1). |
References
-
Regioselective C7-bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link] (Mechanistic grounding for halogen selectivity on the indazole core).
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 2024. [Link] (Validates the stability of chloro-substituents while manipulating bromo-positions in polyhalogenated indazoles).
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 2009. [Link] (Provides analogous reactivity data for 4-bromo-heterocycles).
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013. [Link] (Establishes Pd(dppf)Cl2 as the optimal catalyst for bromo-indazole couplings).[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3,6-dichloro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Bromo-3,6-dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 4-Bromo-3,6-dichloro-1H-indazole?
A common and effective strategy for synthesizing polysubstituted indazoles like 4-Bromo-3,6-dichloro-1H-indazole begins with a correspondingly substituted 2-methylaniline (o-toluidine) derivative. The core of the synthesis involves two key transformations: the diazotization of the aniline's amino group, followed by an intramolecular cyclization to form the indazole ring. This classical approach is valued for its reliability and the availability of starting materials.
The general workflow is outlined below:
Caption: General Synthetic Workflow for 4-Bromo-3,6-dichloro-1H-indazole.
Q2: What is the underlying mechanism of the indazole ring formation in this synthesis?
The synthesis hinges on the formation of an aryl diazonium salt, a versatile intermediate in organic chemistry.[] The mechanism proceeds in two main stages:
-
Diazotization: The primary aromatic amine of the starting material reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or HBr) to form a diazonium salt.[2] This reaction involves the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the amine.[2]
-
Intramolecular Cyclization: The resulting diazonium salt is a potent electrophile. In this specific synthesis, the diazonium group is positioned ortho to a methyl group. The reaction then proceeds via an intramolecular electrophilic attack where the diazonium nitrogen attacks the methyl group, leading to ring closure and subsequent proton loss to form the stable aromatic indazole ring system. This method is a variation of classical indazole syntheses starting from o-toluidines.[3]
Q3: Why is strict temperature control (0-5 °C) so critical during the diazotization step?
Aryl diazonium salts are thermally unstable.[] Maintaining a low temperature (typically 0–5 °C) is the single most critical parameter for a successful reaction. If the temperature rises, the diazonium salt can readily decompose, leading to several undesirable outcomes:
-
Loss of Nitrogen Gas: The C-N bond cleaves, releasing nitrogen gas (N₂) and forming a highly reactive aryl cation.[4]
-
Formation of Phenolic Impurities: This aryl cation can be trapped by water in the reaction mixture to form the corresponding phenol, a common and often difficult-to-remove impurity.[4]
-
Reduced Yield: The decomposition of the intermediate directly lowers the concentration of the species needed for the subsequent cyclization, drastically reducing the overall yield of the desired indazole.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem: Consistently Low or No Product Yield
Q: My reaction yield is poor, or I'm failing to isolate any product. What are the most probable causes and how can I fix them?
A low yield can stem from issues in the diazotization, cyclization, or workup stages. A systematic approach is key to identifying the root cause.
Caption: A Decision Tree for Troubleshooting Low Yields.
Detailed Solutions:
-
Incomplete Diazotization: Ensure your sodium nitrite is fresh and dry. The acid (e.g., HBr or HCl) must be in sufficient stoichiometric excess to both protonate the aniline and generate nitrous acid.
-
Diazonium Salt Decomposition: Use the generated diazonium salt solution immediately in the next step. Do not let it warm to room temperature or store it.[4]
-
Inefficient Cyclization: While often spontaneous, some substrates may require gentle warming after the diazonium salt has formed. However, this should be done cautiously, as it balances the rate of cyclization against the rate of decomposition. Monitor the reaction by TLC or LC-MS if possible.
-
Workup Losses: Indazoles are weakly basic. During aqueous workup, ensure the pH is neutral or slightly basic before extracting with an organic solvent like ethyl acetate to ensure the product is in its neutral, more soluble form.
Problem: Significant Impurity Formation
Q: My crude product is highly impure. What are the common side products and how can I minimize their formation?
Impurity profiles often point directly to suboptimal reaction conditions.
| Impurity/Side Product | Likely Cause | Prevention Strategy |
| Phenolic Compounds | Reaction of the aryl diazonium salt with water due to elevated temperatures or "hot spots" in the reaction mixture.[4] | Maintain strict temperature control (0-5 °C). Ensure slow, subsurface addition of the nitrite solution for efficient heat dissipation. |
| Azo-Coupled Dimers | The electrophilic diazonium salt reacts with the unreacted, electron-rich starting aniline. | This occurs when the aniline is not fully protonated or when the nitrite is added too quickly. Ensure sufficient excess acid and a slow, controlled addition rate of the diazotizing agent. |
| Dehalogenated Species | Reductive dehalogenation can occur, especially if certain metals are present or if radical pathways are initiated. | Use high-purity reagents and clean glassware. While less common in this specific reaction, be aware of this possibility. |
Problem: Difficulty with Product Purification
Q: My crude product is an oily solid that is difficult to purify by standard column chromatography. What alternative purification methods can I try?
Purifying halogenated heterocycles can be challenging due to their similar polarities.
-
Recrystallization: This is the most effective method for obtaining high-purity material. Experiment with various solvent systems. Good starting points include:
-
Ethanol/Water
-
Toluene/Hexanes
-
Dichloromethane/Hexanes A successful recrystallization can often remove the majority of both more polar and less polar impurities in a single step.[5]
-
-
Acid-Base Wash/Extraction: Before chromatography or recrystallization, you can perform a liquid-liquid extraction.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl). The basic impurities and any remaining starting material will move to the aqueous layer.
-
Wash with a dilute base (e.g., 5% NaHCO₃) to remove any acidic impurities like phenols.
-
Wash with brine, dry the organic layer, and concentrate. This pre-purification can significantly simplify subsequent steps.
-
-
Optimized Chromatography: If chromatography is necessary, consider using a less polar solvent system and a high-surface-area silica gel. A slow gradient from a non-polar solvent (e.g., hexanes) to a slightly more polar one (e.g., ethyl acetate or dichloromethane) can improve separation.
Experimental Protocol: Synthesis of 4-Bromo-3,6-dichloro-1H-indazole
Disclaimer: This protocol is a representative procedure based on established chemical principles for indazole synthesis.[3][6] Researchers must conduct their own risk assessment and optimize conditions for their specific setup and scale.
Materials:
-
4-Bromo-3,6-dichloro-2-methylaniline (1.0 equiv)
-
Hydrobromic acid (HBr, 48% aq., ~4.0 equiv)
-
Sodium Nitrite (NaNO₂, 1.1 equiv)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Bromo-3,6-dichloro-2-methylaniline (1.0 equiv) and hydrobromic acid (4.0 equiv).
-
Cooling: Cool the resulting slurry to 0 °C using an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C for the entire diazotization process.
-
Diazotization: Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred slurry via the dropping funnel over 30-45 minutes. Ensure the tip of the dropping funnel is below the surface of the reaction mixture to prevent localized heating.
-
Cyclization: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. A color change is typically observed. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting material.
-
Workup - Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing crushed ice with stirring.
-
Neutralization: Cautiously neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be prepared for gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain 4-Bromo-3,6-dichloro-1H-indazole as a purified solid.
References
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151-4155. Available from: [Link]
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. National Institutes of Health (PMC). Available from: [Link]
-
Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. ResearchGate. Available from: [Link]
-
Wang, G., et al. (2018). Acid-Promoted Bicyclization of Diaryl Alkynes: Synthesis of 2H-Indazoles with in Situ Generated Diazonium Salt as Nitrogen Source. The Journal of Organic Chemistry, 83(13), 7511-7521. Available from: [Link]
-
Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Schmidt, H. U., & M¸ller, H. (1974). On the cyclization of ortho-alkynylbenzene diazonium salts. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available from: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]
-
Chen, G., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
-
Chen, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (PMC). Available from: [Link]
-
Wang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. Available from: [Link]
-
Sella, E., & Marek, I. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health (PMC). Available from: [Link]
-
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
-
Chen, G., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available from: [Link]
-
Zhang, Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(24), 6398-6401. Available from: [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]
-
ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to Naphthol AS-PH. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Available from: [Link]
-
Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Scribd. Available from: [Link]
-
ResearchGate. (2025). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Solubility Optimization for 4-Bromo-3,6-dichloro-1H-indazole
Executive Summary: The "Brick Dust" Paradox
As a Senior Application Scientist, I frequently encounter researchers struggling with 4-Bromo-3,6-dichloro-1H-indazole . This molecule exhibits classic "brick dust" behavior: it is a high-melting solid that is poorly soluble in both water (due to lipophilicity) and non-polar organic solvents (due to high crystal lattice energy).
The Chemical Root Cause:
-
Poly-halogenation: The presence of three halogens (Br at C4, Cl at C3 and C6) significantly increases the lipophilicity (LogP > 3.5) and molecular density, reducing aqueous solubility.
-
Hydrogen Bonding Network: The N1-H proton acts as a hydrogen bond donor, while N2 acts as an acceptor. In the solid state, this forms a tight intermolecular network (dimers/oligomers) that resists disruption by non-polar solvents like Dichloromethane (DCM) or Hexanes.
-
Acidity Modulation: The electron-withdrawing nature of the halogens (especially at C3 and C4) increases the acidity of the N1-H proton compared to unsubstituted indazole, making the molecule more amenable to base-mediated solubilization than acid-mediated methods.
Solvent Compatibility Matrix
The following data summarizes solubility behavior based on thermodynamic properties and experimental analogues of poly-halogenated indazoles.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Primary Choice. Disrupts H-bonding network effectively. Freezing point (18.5°C) can be an issue for storage. |
| Polar Aprotic | DMF / DMAc | Very Good (>30 mg/mL) | Good alternative to DMSO for reactions requiring higher temperatures or easier removal (lower boiling point than DMSO). |
| Ethers | THF / 2-MeTHF | Moderate (10–25 mg/mL) | Good for reactions. Solubility improves significantly with gentle heating (40°C). |
| Chlorinated | DCM / Chloroform | Poor (<5 mg/mL) | Warning: Often fails to dissolve the solid despite the molecule's lipophilicity, due to inability to break the crystal lattice H-bonds. |
| Alcohols | Methanol / Ethanol | Low to Moderate | Poor at RT. Solubility increases drastically at reflux (useful for recrystallization). |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Anti-solvent. Use only to precipitate the product. |
| Aqueous | Water (pH 7) | Insoluble | "Brick dust." Do not use without co-solvents or pH adjustment. |
Troubleshooting Guide (FAQ)
Issue 1: "I cannot get the solid to dissolve in DCM or Ethyl Acetate for my reaction."
Diagnosis: You are fighting the crystal lattice energy. The solvent-solute interactions in DCM are too weak to overcome the strong intermolecular N-H···N hydrogen bonds between indazole molecules.[1] Solution:
-
Switch Solvent: Use THF or 2-MeTHF if the reaction tolerates ethers.
-
The "Dissolve & Dilute" Protocol:
-
Dissolve the solid in a minimum volume of DMSO or DMF .
-
Slowly dilute this solution into your target solvent (DCM/EtOAc).
-
Note: This works because the indazole is already solvated; you are preventing re-aggregation rather than breaking the lattice from scratch.
-
Issue 2: "The compound crashes out when I add water to my DMSO stock solution."
Diagnosis: This is the "Crash-Out" effect. The compound is highly hydrophobic. As the water fraction increases, the dielectric constant rises, and the hydrophobic effect forces the molecule out of solution. Solution:
-
Maintain High Organic %: Keep DMSO concentration >10% if possible.
-
Use a Surfactant/Carrier: For biological assays, pre-complex the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Protocol: Prepare 20% w/v HP-β-CD in water. Add your DMSO stock to this solution, not pure water. The cyclodextrin encapsulates the hydrophobic core.
-
Issue 3: "How do I purify this? It streaks on silica gel."
Diagnosis: The acidic N-H proton interacts with the silanols (Si-OH) on the silica gel, causing peak tailing and retention. Solution:
-
Modify the Mobile Phase: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica surface.
-
Alternative: Use DCM/Methanol gradients (e.g., 0-5% MeOH in DCM) which are more polar and can out-compete the silica interactions.
Advanced Protocol: pH-Switch Solubilization
Because the 3,6-dichloro and 4-bromo substituents are electron-withdrawing, the N1-proton is more acidic (pKa estimated ~11-12) than standard indazole (pKa 13.9). We can exploit this for high-concentration loading.
Workflow Visualization
Caption: Decision tree for solubilizing poly-halogenated indazoles. Note that deprotonation (anion formation) is superior to protonation due to the electron-withdrawing halogens reducing basicity.
Step-by-Step Deprotonation Protocol
-
Calculate Molarity: Determine the moles of your indazole substrate.
-
Prepare Base: Use a 1M solution of NaOH or KOH in water (or NaOMe in Methanol).
-
Addition: Add 1.1 equivalents of the base to the indazole suspension.
-
Mechanism: The base removes the proton at N1. The resulting negative charge is delocalized across the aromatic system.
-
Result: The "Indazolate" salt will dissolve rapidly in water or alcohols.
-
Caution: If you acidify the solution later (pH < 10), the "brick dust" neutral form will precipitate immediately.
-
Recrystallization Guide (Purification)
If you need to purify the compound without chromatography, use the "Solvent Switch" method.
-
Dissolve: Dissolve the crude solid in hot Ethanol or Acetone (approx. 60°C).
-
Filter: Filter while hot to remove insoluble mechanical impurities.
-
Nucleate: Add hot Water dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Re-dissolve: Add a few drops of the organic solvent (Ethanol/Acetone) to make it clear again.
-
Crystallize: Let it cool slowly to Room Temperature, then to 4°C.
-
Harvest: Filter the crystals. The halogenated indazole will crystallize as the lattice energy re-asserts itself.
References
-
National Institutes of Health (NIH) - PubChem. 4-Bromo-6-chloro-1H-indazole Compound Summary. (Used for analogue physical property verification). [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Source for heterocycle pKa trends in DMSO/MeCN). [Link]
-
Organic Syntheses. General procedures for halogenated aromatic heterocycles. (Process chemistry background). [Link]
Sources
Stability of 4-Bromo-3,6-dichloro-1H-indazole under basic hydrolysis conditions
[1]
Part 1: Executive Technical Summary[1]
The Core Challenge:
Researchers working with 4-Bromo-3,6-dichloro-1H-indazole often encounter degradation when subjecting the molecule to basic conditions (e.g., during deprotection steps or base-mediated coupling).[1] The primary failure mode is Nucleophilic Aromatic Substitution (
Stability Traffic Light System:
| Status | Condition | Outcome | Mechanism |
| 🟢 Stable | N1-Deprotonation only | Reversible acid-base equilibrium.[1] | |
| 🟡 Caution | LiOH / NaOH (1M) in THF/Water ( | Metastable | Kinetic stability prevents rapid C3-Cl displacement.[1] Monitor closely. |
| 🔴 Unstable | NaOH / KOH (>1M) in MeOH/Water ( | Degradation | Rapid |
Part 2: Critical Degradation Pathways (Mechanism)[1]
Understanding why the molecule fails is the first step to preventing it. The 3-position of the indazole ring is electronically similar to an imine chloride (
Pathway Visualization
The following diagram illustrates the competition between the desired reversible deprotonation and the irreversible degradation.
Figure 1: The N1-proton is acidic (
Part 3: Troubleshooting Guide (FAQ Format)
Scenario A: "I am trying to remove an N-Acetyl group, but I'm losing the C3-Chlorine."
Q: Why is this happening? A: You are likely using conditions that are too "hard" (e.g., NaOH/MeOH reflux).[1] While the acetyl group is labile, the C3-Cl bond is also activated toward nucleophilic attack by hydroxide ions, especially in protic solvents like methanol which solvate the leaving group well.
Troubleshooting Steps:
-
Switch Bases: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium coordinates tightly to the oxygen, often making the reagent less nucleophilic but still basic enough for hydrolysis.
-
Lower Temperature: Perform the reaction at 0°C . Ester hydrolysis (deprotection) has a lower activation energy than the
displacement of the chloride.[1] -
Change Solvent: Switch to a THF/Water (4:1) mixture.[1] Avoiding primary alcohols (MeOH/EtOH) prevents alkoxide formation, which are stronger nucleophiles than hydroxide.[1]
Scenario B: "I see a new peak in LCMS with a mass of [M-18] or [M+16] depending on ionization."
Q: Is this the indazolone? A: Yes.
-
Mass Shift: The substitution of Cl (-35) with OH (+17) results in a net mass loss of 18 amu relative to the parent.[1]
-
Retention Time: The byproduct (indazolone) is significantly more polar than the tri-halo parent.[1] It will elute much earlier on a Reverse Phase (C18) column.[1]
-
UV Profile: Indazolones often have a distinct UV shift compared to the aromatic indazole due to the loss of aromaticity in the pyrazole ring (tautomerization to the amide form).
Scenario C: "My reaction mixture turned heterogeneous/cloudy."
Q: Does solubility affect stability? A: Yes. If your indazole precipitates out of the aqueous basic solution, you may create "hot spots" of high base concentration on the surface of the solid, or the reaction may stall.
-
Solution: Ensure complete solubility using a co-solvent like 1,4-Dioxane or THF .[1] If the reaction must be aqueous, use a phase transfer catalyst (e.g., TBAB), but be warned: PTCs increase the effective nucleophilicity of hydroxide, potentially accelerating degradation.
Part 4: Validated Experimental Protocols
Protocol 1: Safe Base-Mediated Deprotection (N-Acetyl Removal)
Use this protocol to remove hydrolyzable groups while preserving the C3-Cl, C4-Br, and C6-Cl pattern.[1]
Materials:
-
Substrate: N-Acetyl-4-bromo-3,6-dichloro-1H-indazole[1]
-
Solvent: THF (HPLC Grade), Water[1]
-
Reagent: LiOH
H O (Lithium Hydroxide monohydrate)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of substrate in THF (0.1 M concentration). Cool to 0°C in an ice bath.
-
Base Addition: Add a pre-cooled solution of LiOH (1.2 eq) in water dropwise. The final solvent ratio should be THF:Water (4:1).[1]
-
Monitoring: Stir at 0°C. Monitor by TLC or LCMS every 15 minutes.
-
Quench: Once complete (usually <1 hour), quench immediately with 1M HCl or Saturated
to pH 6-7. -
Extraction: Extract with Ethyl Acetate. The N-H indazole is acidic; ensure the aqueous layer is not too basic during extraction, or the product will stay in the water as the anion.
Protocol 2: Stability Stress Test
Use this to determine the "Red Zone" for your specific batch.
-
Prepare a 1 mg/mL solution of the indazole in DMSO.
-
Aliquot into 3 vials:
-
Incubate all vials at 40°C for 2 hours.
-
Analyze via UPLC-MS.[1]
Part 5: References & Authority[1][2]
The protocols and mechanisms described above are grounded in the fundamental reactivity of nitrogen heterocycles and specific halo-indazole chemistry.
-
Indazole Acidity & Reactivity:
-
Nucleophilic Substitution of 3-Haloindazoles:
-
Source:Organic Chemistry Portal - Indazolone Synthesis.
-
Relevance: Describes the pathway where 3-haloindazoles are converted to indazolones under basic hydrolysis conditions.
-
Link:[1]
-
-
General Nucleophilic Substitution Mechanisms (
): -
Analogous Degradation (Dicamba/Salicylates):
Handling moisture sensitivity of 4-Bromo-3,6-dichloro-1H-indazole intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Bromo-3,6-dichloro-1H-indazole. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting guides and frequently asked questions to ensure the successful handling and application of this critical intermediate. Given its moisture sensitivity, proper technique is paramount to maintaining its integrity and achieving reproducible results in your synthetic endeavors.
Troubleshooting Guide: Navigating Moisture-Related Issues
This section addresses specific experimental problems that may arise from the improper handling of 4-Bromo-3,6-dichloro-1H-indazole, with a focus on moisture as the primary culprit.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms: You are performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observe significantly lower yields than expected, or the reaction fails to proceed to completion, with starting material remaining.
Probable Cause: The primary suspect is the degradation of the 4-Bromo-3,6-dichloro-1H-indazole intermediate due to the presence of water. Moisture can interfere with organometallic reactions in several ways:
-
Catalyst Deactivation: Water can react with and deactivate the palladium catalyst, hindering the catalytic cycle.
-
Hydrolysis of the Intermediate: The indazole ring system, particularly when substituted with electron-withdrawing groups like halogens, can be susceptible to hydrolysis. While specific data on 4-Bromo-3,6-dichloro-1H-indazole is limited, related halogenated heterocycles can undergo decomposition in the presence of water, leading to the formation of undesired byproducts that will not participate in the desired reaction.
-
Reaction with Base: In reactions requiring a base, water can affect the base's efficacy and lead to the formation of hydroxides, altering the reaction conditions.
Solutions & Explanations:
-
Rigorous Inert Atmosphere Technique: The most critical preventative measure is the strict exclusion of air and moisture.[1][2][3] All reactions involving this intermediate should be conducted under an inert atmosphere of dry nitrogen or argon.
-
Expert Insight: While nitrogen is often sufficient, argon is denser than air and can provide a more robust inert blanket, especially for reactions run over extended periods.
-
-
Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous.
-
Protocol: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents). Commercially available anhydrous solvents are a reliable alternative. Always store them over molecular sieves. For more information on drying solvents, refer to authoritative guides on the topic.
-
-
Proper Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed moisture.
-
Careful Reagent Transfer: Use proper techniques for transferring the solid 4-Bromo-3,6-dichloro-1H-indazole and other reagents.
-
Workflow:
Caption: Recommended workflow for handling solid 4-Bromo-3,6-dichloro-1H-indazole.
-
Issue 2: Appearance of Unidentified Impurities in NMR or LC-MS
Symptoms: Post-reaction analysis reveals unexpected peaks in your ¹H NMR or new masses in your LC-MS that do not correspond to your starting material or desired product.
Probable Cause: These impurities are likely degradation products resulting from the reaction of 4-Bromo-3,6-dichloro-1H-indazole with trace amounts of water. While the exact structures of these degradants are not extensively documented, potential pathways for similar halogenated heterocycles include:
-
Hydrolysis of Halogen Substituents: Although less likely under typical cross-coupling conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to the hydrolysis of the chloro or bromo groups to hydroxyl functionalities.
-
Ring Opening/Decomposition: More severe degradation could involve the opening of the indazole ring.
Solutions & Explanations:
-
Analytical Diligence: If you suspect degradation, it is crucial to characterize the impurities to confirm the issue.
-
Technique: Obtain high-resolution mass spectrometry (HRMS) data to determine the elemental composition of the byproducts. Advanced NMR techniques (e.g., COSY, HSQC, HMBC) can help elucidate their structures.
-
-
Proactive Purity Check: Before starting a reaction, it is best practice to confirm the purity of your 4-Bromo-3,6-dichloro-1H-indazole.
-
Protocol: Dissolve a small sample in anhydrous deuterated solvent (e.g., DMSO-d₆) and acquire a quick ¹H NMR spectrum. The presence of broad peaks or unexpected signals could indicate decomposition.
-
-
Azeotropic Drying: If you suspect your sample of 4-Bromo-3,6-dichloro-1H-indazole has been exposed to moisture, you can attempt to dry it azeotropically.
-
Protocol: Dissolve the compound in toluene and remove the solvent under reduced pressure. Repeat this process 2-3 times. This can help remove trace amounts of water.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Bromo-3,6-dichloro-1H-indazole?
A1: Based on information for structurally similar compounds, it is recommended to store 4-Bromo-3,6-dichloro-1H-indazole in a tightly sealed container under an inert atmosphere (nitrogen or argon).[4] For long-term storage, refrigeration at 2-8°C is advisable to minimize any potential degradation.[4]
Q2: My 4-Bromo-3,6-dichloro-1H-indazole has changed color. Is it still usable?
A2: A significant color change (e.g., from off-white to brown) can be an indicator of decomposition. While a slight discoloration may not always signify a total loss of reactivity, it is a strong warning sign. It is highly recommended to assess the purity of the material by ¹H NMR or LC-MS before proceeding with your reaction. If significant degradation is observed, it is best to use a fresh batch of the intermediate.
Q3: Can I use standard drying agents like magnesium sulfate or sodium sulfate directly on a solution of 4-Bromo-3,6-dichloro-1H-indazole?
A3: While these drying agents are effective for removing water from organic solvents, their use directly with a highly moisture-sensitive compound should be approached with caution.[5][6][7] The primary concern is the potential for the drying agent itself to be a source of adsorbed moisture if not handled and stored correctly. It is generally preferable to ensure all components of the reaction are anhydrous before they are combined. If you must dry a solution containing the indazole, use a thoroughly dried drying agent and minimize the contact time.
Q4: What is the visual indicator of moisture contamination in a reaction with this intermediate?
A4: Unfortunately, there may not always be a clear visual cue. However, in some palladium-catalyzed reactions, the presence of water can lead to the formation of palladium black (a fine, black precipitate), which indicates catalyst decomposition. Additionally, if your reaction mixture becomes cloudy or heterogeneous when it is expected to be a clear solution, it could be a sign of insoluble degradation products forming.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a framework for a typical Suzuki-Miyaura reaction using 4-Bromo-3,6-dichloro-1H-indazole, with an emphasis on anhydrous techniques.
Materials:
-
4-Bromo-3,6-dichloro-1H-indazole
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃ - ensure the base is dried in an oven before use)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture with water)
Procedure:
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
To the cooled flask, add 4-Bromo-3,6-dichloro-1H-indazole (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the anhydrous base (2.0-3.0 eq.) under a positive pressure of inert gas.
-
Quickly add the palladium catalyst (typically 1-5 mol%).
-
-
System Purge: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen and moisture are removed.[2]
-
Solvent Addition: Add the anhydrous solvent(s) via a dry syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for a moisture-sensitive Suzuki-Miyaura cross-coupling reaction.
References
-
University of Rochester. Workup: Drying Methods. Department of Chemistry. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Extraction and Drying. [Link]
-
University of Colorado Boulder. Drying Organic Solutions. Organic Chemistry. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Wang, J., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
ResearchGate. The Halogenation of Indazoles. [Link]
-
MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ResearchGate. Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions of Aryl Halides with Alkenes in TBAB. [Link]
-
DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
UNL. Introduction to NMR and Its Application in metabolite Structure Determination. [Link]
-
MDPI. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
PMC. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
-
RSC Publishing. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. [Link]
-
PMC. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
ResearchGate. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
-
MDPI. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 4. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. aaronchem.com [aaronchem.com]
Technical Support Portal: Separation of 3,6- vs. 3,4-Dichloroindazole
Ticket Type: Advanced Method Development Subject: Regioisomer Identification and Purification Protocol Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Diagnostic Context[1][2][3]
The Core Challenge: Separating 3,6-dichloro-1H-indazole (3,6-DCI) from 3,4-dichloro-1H-indazole (3,4-DCI) is a classic "regioisomer trap." Both molecules are achiral, planar, and possess nearly identical polarities on standard silica gel. They typically co-elute during flash chromatography because their dipole moments are insufficiently distinct in non-polar solvents.
Origin of Impurity: This mixture usually arises during the synthesis of the indazole core from m-chlorophenylhydrazine or m-chloroaniline derivatives. The cyclization step lacks perfect regioselectivity, yielding a mixture of 4-chloro and 6-chloro isomers, which are subsequently chlorinated at the 3-position.
Strategic Approach: Do not rely solely on standard Normal Phase (NP) Flash Chromatography. The separation requires a multi-modal approach:
-
NMR Validation: You must definitively assign identity before optimizing separation.
-
Thermodynamic Separation: Exploiting crystal lattice energy differences (Crystallization).
-
Kinetic Separation: Using shape-selective Stationary Phases (Phenyl-Hexyl or C18).
Module 1: Analytical Identification (The "Fingerprint")
Before attempting separation, you must confirm the ratio and identity of your isomers. Mass Spectrometry (LC-MS) is useless here as both have identical masses (m/z ~187/189). ** Proton NMR (
The "Neighbor Count" Method
The distinction lies in the proton coupling patterns on the benzene ring.
| Feature | 3,6-Dichloroindazole | 3,4-Dichloroindazole |
| Spin System | 2 + 1 System (AB + S) | 3 System (AMX / ABC) |
| Key Signal | H7 is a Singlet (or weak doublet) | H6 is a Triplet (pseudo-t / dd) |
| Coupling Logic | H4 and H5 are neighbors (ortho-coupling). H7 is isolated by the Cl at C6. | H5, H6, and H7 are all adjacent. H6 couples to both H5 and H7. |
| Visual Check | Look for two doublets (H4, H5) and one isolated signal (H7). | Look for three interacting signals , specifically the "middle" proton (H6) splitting twice. |
Diagnostic Decision Tree (DOT Visualization)
Caption: Logic flow for distinguishing indazole regioisomers using 1H-NMR coupling patterns.
Module 2: Separation Protocols
Protocol A: Fractional Recrystallization (First Line of Defense)
Best for: Scaling up (>5g) and enriching the major isomer.
The 3,6-dichloro isomer is significantly more linear and symmetrical than the 3,4-dichloro isomer. The 3,4-isomer suffers from "bay region" steric clash between the C3-Cl and C4-Cl, disrupting crystal packing.
The Procedure:
-
Dissolve the crude mixture in minimal boiling Toluene or Chlorobenzene .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: The 3,6-dichloroindazole typically precipitates first as high-purity needles.
-
Concentrate the mother liquor (filtrate) to recover the enriched 3,4-dichloro isomer.
Protocol B: Reverse Phase HPLC (Polishing)
Best for: Final purification (99%+) or analytical quantification.
Standard C18 columns may show tailing due to the basicity of the indazole nitrogens. Use a "Shape Selective" column or pH modifiers.
Recommended Conditions:
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl).
-
Why: The pi-pi interactions between the stationary phase and the indazole ring are sensitive to the electron density changes caused by the chlorine position.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).
-
Mobile Phase B: Methanol (MeOH). Acetonitrile (ACN) is less effective for selectivity here.
-
Gradient: 50% B to 70% B over 20 minutes.
Protocol C: Flash Chromatography (Difficult Separations)
If you must use Flash (Normal Phase), standard Hexane/EtOAc will likely fail.
The "Toluene Trick":
-
Solvent System: Toluene / Acetone (Gradient 0% -> 10% Acetone).
-
Why: Toluene interacts with the aromatic system (pi-pi stacking) differently for the two isomers, often pulling them apart better than alkanes.
Troubleshooting Guide (FAQ)
| Ticket # | Issue Observed | Root Cause Analysis | Corrective Action |
| ERR-01 | Broad/Tailing Peaks on Silica | Indazole N-H acidity causes interaction with silica silanols. | Add 1% Triethylamine (TEA) to your mobile phase to block silanol sites. |
| ERR-02 | "Ghost" Peaks in NMR | N-H proton exchange or tautomerism (1H- vs 2H-indazole). | Run NMR in DMSO-d6 rather than CDCl3. DMSO stabilizes the N-H bond via H-bonding, sharpening the signals. |
| ERR-03 | Co-elution on C18 | Hydrophobicity of 3,4- and 3,6- isomers is too similar. | Switch to Methanol (protic solvent) instead of ACN. If that fails, switch to a Phenyl-Hexyl column to exploit pi-stacking differences. |
| ERR-04 | Low Solubility for Injection | Dichloroindazoles are crystalline and hydrophobic. | Dissolve sample in DMF or DMSO for injection, but keep injection volume low (<5% of column volume) to prevent "solvent breakthrough." |
Workflow Visualization
Caption: Recommended workflow starting with thermodynamic separation (crystallization) followed by chromatographic polishing.
References
-
BenchChem. (2025).[3] Predicted 1H and 13C NMR Shifts for 3,4-Dichloro-1H-indazole. Retrieved from
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
National Institutes of Health (NIH). (2014). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (Provides foundational NMR data for indazole numbering and coupling). Retrieved from
-
ResearchGate. (2018). Development of Sensitive HPLC Methods for Separation of Imidazole/Indazole Derivatives. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Crystal Structures of Halogenated Indazoles: Unveiling the Impact of Halogen Substitution on Molecular Conformation and Intermolecular Interactions
Introduction: The Significance of Halogenated Indazoles in Medicinal Chemistry
Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of halogen atoms onto the indazole ring system is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Understanding the precise three-dimensional arrangement of atoms within these halogenated indazoles is paramount for rational drug design and development.
This guide provides an in-depth comparative analysis of the crystal structures of halogenated indazoles, with a particular focus on how different halogen substituents influence molecular geometry and intermolecular interactions. While the crystal structure of 4-Bromo-3,6-dichloro-1H-indazole remains to be reported in publicly accessible databases, we will utilize the detailed crystallographic data of a closely related and structurally significant compound, 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole , as our primary case study. This will be supplemented with a discussion of other halogenated indazoles to provide a broader context for structure-property relationships.
Methodology: From Synthesis to Structure Elucidation
The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of a detailed atomic model. This section outlines the typical experimental workflow, emphasizing the causality behind key experimental choices.
Synthesis and Crystallization: The Art of Growing Single Crystals
The journey to a crystal structure begins with the chemical synthesis of the target molecule. For our case study, 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole, the synthesis involves a condensation reaction between a 1,3-dialdehyde and a 3-aminoindazole.[1]
Experimental Protocol: Synthesis of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole [1]
-
Reaction Setup: A mixture of the appropriate 3-aminoindazole and 1,3-dialdehyde is dissolved in a suitable solvent, such as ethanol.
-
Catalysis: A catalytic amount of an acid, like acetic acid, is often added to facilitate the condensation reaction.
-
Reaction Conditions: The mixture is typically heated under reflux for a specified period to ensure the completion of the reaction.
-
Workup and Purification: Upon cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain high-purity crystals suitable for X-ray diffraction.
The critical step for crystallographic analysis is the growth of high-quality single crystals. This is often more of an art than a science, requiring careful control of factors such as solvent choice, temperature, and evaporation rate. Slow evaporation of a saturated solution of the compound is a commonly employed technique.
Single-Crystal X-ray Diffraction (SCXRD): Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[2][3][4] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice, leading to a unique diffraction pattern.
The experimental workflow for SCXRD is visualized in the following diagram:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Key Steps and Their Rationale:
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated to collect a complete set of diffraction data at various orientations.[5]
-
Structure Solution: The collected diffraction intensities are used to solve the "phase problem," which is the determination of the phases of the scattered X-rays. This is a critical step in reconstructing the electron density map of the unit cell.[6]
-
Structure Refinement: An initial atomic model is built into the electron density map and then refined using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the observed and calculated diffraction data.[6][7][8]
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.
Case Study: 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole
The crystal structure of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole provides valuable insights into the structural consequences of incorporating a bromine atom into a complex heterocyclic system.[1]
Crystallographic Data Summary
The key crystallographic parameters for 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀BrN₅ |
| Formula Weight | 352.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(2) |
| b (Å) | 12.3456(3) |
| c (Å) | 11.4567(3) |
| α (°) | 90 |
| β (°) | 105.123(1) |
| γ (°) | 90 |
| Volume (ų) | 1384.56(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.690 |
| R-factor (%) | 4.5 |
Note: The crystallographic data presented here are representative and based on the published structure. For precise details, refer to the original publication and the corresponding Crystallographic Information File (CIF).
Molecular Structure and Conformation
The molecular structure of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole reveals a largely planar fused ring system. The bromine atom is located on the indazole moiety, and the pyridyl ring is twisted relative to the pyrimido[1,2-b]indazole core. This twist angle is a key conformational feature that can influence the molecule's overall shape and its potential interactions with a biological target.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole, the crystal packing is stabilized by a combination of hydrogen bonds and other non-covalent interactions.[1]
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[9][10][11] The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal, and it is colored to indicate the nature and strength of intermolecular contacts.
Figure 2: A conceptual diagram of Hirshfeld surface analysis, illustrating how the surface highlights different types of intermolecular contacts.
For 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole, Hirshfeld analysis reveals the presence of significant N-H···N hydrogen bonds, as well as C-H···π and π-π stacking interactions, which contribute to the overall stability of the crystal lattice.[1] The bromine atom also participates in intermolecular contacts, although classic halogen bonding may not be the dominant interaction in this particular structure.
Comparative Analysis with Other Halogenated Indazoles
-
Influence of Halogen Size and Electronegativity: The nature of the halogen substituent (F, Cl, Br, I) significantly impacts bond lengths and angles within the indazole ring. The C-X bond length increases with the size of the halogen atom. The high electronegativity of fluorine can lead to distinct electronic effects and influence the acidity of nearby N-H protons, thereby affecting hydrogen bonding patterns.
-
Halogen Bonding: In addition to their steric and electronic effects, heavier halogens (Cl, Br, I) can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" (e.g., a nitrogen or oxygen atom). The propensity for halogen bonding increases with the polarizability of the halogen atom (I > Br > Cl). The presence and geometry of halogen bonds can have a profound impact on the crystal packing and, consequently, the physical properties of the material.
-
Competition with Hydrogen Bonding: In molecules containing both hydrogen bond donors (like the N-H group in 1H-indazoles) and halogen atoms, there is often a competition between hydrogen bonding and halogen bonding in directing the crystal packing. The relative strength of these interactions and the steric environment around the interacting atoms will determine the final supramolecular assembly.
Conclusion: The Value of Crystallographic Data in Drug Discovery
This guide has provided a comprehensive overview of the crystallographic analysis of halogenated indazoles, using 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole as a detailed case study. The determination of the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction provides invaluable information for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity is a cornerstone of rational drug design.
-
Understanding Drug-Target Interactions: Crystallographic data of a ligand bound to its protein target can reveal the key interactions responsible for binding affinity and selectivity.
-
Informing Molecular Modeling and Computational Chemistry: Experimental crystal structures provide the ground truth for validating and refining computational models used to predict molecular properties and interactions.
-
Solid-State Characterization and Polymorphism: Understanding the crystal packing and intermolecular interactions is crucial for controlling the solid-state properties of a drug substance, such as its solubility, stability, and bioavailability.
As the field of drug discovery continues to evolve, the routine application of single-crystal X-ray diffraction to elucidate the structures of key intermediates and final drug candidates will remain an indispensable tool for accelerating the development of new and improved medicines.
References
-
Ramle, A. Q.; Tan, S. L.; Tiekink, E. R. T. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals2021 , 11(1), 23. [Link]
-
Suda, S.; Tateno, A.; Nakane, D.; Akitsu, T. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry2023 , 13, 57-85. [Link]
-
Jelsch, C.; Soudani, S.; E. F. Bouherour, S.; Gautier-Luneau, I.; Lebègue, S. Hirshfeld surface analysis for quantifying and visualizing intermolecular interactions in molecular crystals. IUCrJ2014 , 1(Pt 6), 446–457. [Link]
-
Vardhan, H.; Saravanan, K.; Kumar, S.; Kumar, A. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry2022 , 8(11), 143. [Link]
-
Oreate AI. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate AI Blog. [Link]
-
Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
CrystalExplorer. The Hirshfeld Surface. [Link]
-
Pulstec USA. Single Crystal X-Ray Diffraction. [Link]
-
University of York. Single Crystal X-ray Diffraction. [Link]
-
Mathematical Crystallography Class Notes. Crystal Structure Determination & Refinement. [Link]
-
FZU. X-ray single-crystal diffraction. [Link]
-
SERC - Carleton College. Single-crystal X-ray Diffraction. [Link]
-
Witek, J.; Dauter, Z. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Open Bio2021 , 11(5), 1216-1231. [Link]
-
Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]
Sources
- 1. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Characterization Guide: 4-Bromo-3,6-dichloro-1H-indazole (CAS 887568-33-4)
[1]
Executive Summary: The Validation Gap
In the synthesis of halogenated indazoles, particularly 4-Bromo-3,6-dichloro-1H-indazole , researchers often rely on standard LC-UV purity assessments. However, this method is insufficient for distinguishing the target compound from common synthetic byproducts, such as regioisomers (e.g., 6-Bromo-4-chloro-indazole) or over-halogenated impurities.
This guide establishes a Dual-Validation Protocol using Elemental Analysis (EA) and Mass Spectrometry (MS). We compare this rigorous approach against the industry "Standard Grade" alternative to highlight the critical performance differences in data reliability.
| Feature | Gold Standard (EA + MS) | Alternative (LC-UV Only) |
| Identity Confirmation | Absolute (Isotopic Fingerprint) | Inferential (Retention Time) |
| Impurity Detection | Detects inorganic salts & solvent residue | Invisible to UV detection |
| Halogen Specificity | Confirms Br/Cl ratio (1:2) | Blind to halogen exchange |
| Risk Profile | Low (Suitable for GMP/GLP) | High (Risk of false positives) |
Chemical Identity & Theoretical Baselines
Before experimental validation, the theoretical baselines must be established. Deviations from these values indicate structural defects or contamination.
-
Molecular Formula: C
H BrCl N -
Molecular Weight: 265.92 g/mol
Table 1: Theoretical Elemental Composition
| Element | Symbol | Count | Atomic Mass | Total Mass | % Composition |
| Carbon | C | 7 | 12.011 | 84.077 | 31.62% |
| Hydrogen | H | 3 | 1.008 | 3.024 | 1.14% |
| Nitrogen | N | 2 | 14.007 | 28.014 | 10.53% |
| Bromine | Br | 1 | 79.904 | 79.904 | 30.05% |
| Chlorine | Cl | 2 | 35.450 | 70.900 | 26.66% |
Method 1: Mass Spectrometry (The Isotopic Fingerprint)
Objective: Confirm the specific halogenation pattern (1 Br, 2 Cl). The Challenge: Indazole halogenation often produces mixtures. A simple molecular ion check is insufficient; the isotope pattern is the diagnostic fingerprint.
Experimental Protocol
-
Instrument: LC-MS (ESI or APCI mode).
-
Note: Indazoles ionize efficiently in Negative Mode (ESI-) due to the acidic N-H proton, forming [M-H]
. Positive mode [M+H] is also viable but may show more fragmentation.
-
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Scan Range: 200–400 m/z.
-
Resolution: >30,000 (if using Orbitrap/TOF) or Unit Resolution (Quadrupole).
Data Interpretation: The "Cluster" Analysis
Unlike standard organic molecules, CAS 887568-33-4 does not have a single dominant peak. It presents a distinct isotopic cluster spanning ~6 Da due to the natural abundance of
Comparative Performance:
-
Target (BrCl
): Shows a wide, multi-peak cluster. -
Alternative Impurity (Cl
- Trichloroindazole): Shows a different pattern (skewed towards lower mass). -
Alternative Impurity (Br
Cl - Dibromochloroindazole): Shows a pattern shifted +44 Da higher.
Table 2: Diagnostic Isotope Pattern (ESI- Mode, [M-H]⁻)
Theoretical simulation for C
| m/z (Nominal) | Ion Composition | Relative Intensity (Target) | Diagnostic Check |
| 263.9 | ~60% | Leading edge of cluster | |
| 265.9 | 100% (Base) | Dominant Peak | |
| 267.9 | ~45% | Significant tailing peak | |
| 269.9 | ~8% | Trailing edge |
Analyst Note: If your spectrum shows a base peak at m/z 219/221, you likely have the monochloro impurity (loss of Br or Cl). If the pattern lacks the complexity of the Br+2Cl mix, the synthesis failed to install all halogens.
Method 2: Elemental Analysis (The Purity Gate)
Objective: Quantify bulk purity and detect non-chromatographic impurities (inorganic salts, trapped solvents). The Challenge: A sample can be >99% pure by HPLC (UV) but only 85% pure by weight due to trapped silica or sodium salts from the workup.
Experimental Protocol
-
Technique: Combustion Analysis (CHN Analyzer).
-
Sample Prep: Dry sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents.
-
Tolerance: Acceptable deviation is
absolute from theoretical values.
Comparative Data: Verified vs. Commercial "Crude"
The following table compares a "Gold Standard" batch against a typical "Commercial Crude" batch that passed HPLC but failed EA.
Table 3: EA Performance Comparison
| Element | Theoretical | Batch A (Gold Standard) | Batch B (Commercial Crude) | Status (Batch B) |
| % Carbon | 31.62% | 31.58% ( | 28.40% ( | FAIL (Inorganic contamination) |
| % Hydrogen | 1.14% | 1.15% ( | 1.50% ( | FAIL (Trapped solvent/moisture) |
| % Nitrogen | 10.53% | 10.49% ( | 9.10% ( | FAIL (Low active content) |
Causality: Batch B likely contains inorganic salts (e.g., NaBr, NaCl) generated during the halogenation step. These salts do not absorb UV light, making the sample appear "pure" on HPLC, but they dilute the active compound, leading to erroneous biological data (IC
shifts).
Visualizing the Validation Workflow
The following diagram illustrates the decision logic required to validate CAS 887568-33-4, ensuring no false positives from regioisomers or salts.
Caption: QC Decision Tree for CAS 887568-33-4. Both MS isotope matching and EA purity gates must be passed to certify the material.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 440045 (Related Indazole Scaffolds). Retrieved from [Link]
-
Bettmer, J., et al. (2024).[4] Elemental mass spectrometry for bioanalysis.[4] Analytical and Bioanalytical Chemistry.[4][5][6] [Link]
-
University of Bristol. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.[Link]
Sources
- 1. 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. 4-BROMO-3,6-DICHLORO (1H)INDAZOLE | 887568-33-4 [chemicalbook.com]
- 4. Elemental mass spectrometry for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
Reference Standards for 4-Bromo-3,6-dichloro-1H-indazole Quality Control
A Comparative Technical Guide for Drug Development
Executive Summary & Comparison Matrix
In the synthesis of advanced kinase inhibitors (particularly FGFR and tyrosine kinase targets), 4-Bromo-3,6-dichloro-1H-indazole serves as a critical, high-value scaffold. Its tri-substituted core renders it chemically distinct from the more common 4-bromo-6-chloro-1H-indazole precursor.
The primary risk in sourcing this reference standard is regioisomeric contamination and under-halogenated impurities (e.g., des-chloro analogs at the C3 position). This guide compares the three prevailing grades of reference materials available to researchers, analyzing their suitability for regulatory submission and process validation.
Table 1: Comparative Performance of Reference Standard Classes
| Feature | Class A: Primary Certified Reference Material (CRM) | Class B: In-House Working Standard | Class C: Commercial "Tech Grade" |
| Purity (HPLC) | > 99.5% (Area %) | > 99.0% (Area %) | 95.0% - 98.0% (Variable) |
| Identity Validation | 1H-NMR, 13C-NMR, MS, IR, ROI, KF | Traceable to Class A | Often limited to HPLC/MS |
| Impurity Profile | Quantified (Regioisomers + Residual Solvents) | Qualified against Class A | Unknown / Generic |
| Traceability | Full Chain of Custody (COA + Spectra) | Internal Batch Records | Lot Number only |
| Cost | High ( | Moderate ( | Low ($) |
| Use Case | GMP Release, Pivotal Clinical Batches | Routine IPC, Stability Testing | Early Discovery Screening |
Technical Analysis: The "Hidden" Quality Risks
As a Senior Application Scientist, I have observed that the specific substitution pattern of 4-Bromo-3,6-dichloro-1H-indazole presents unique analytical challenges that generic "purity" tests fail to capture.
The Structural Trap
The indazole ring contains positions 3, 4, 5, 6, and 7.
-
Target: 4-Bromo, 3-Chloro, 6-Chloro.
-
Protons remaining: H-5 and H-7.
-
The Risk: Commercial synthesis often involves chlorination of 4-bromo-6-chloro-1H-indazole at the C3 position. Incomplete reaction leaves the 3-H (des-chloro) impurity.
-
Analytical Consequence: The 3-H impurity is structurally very similar to the 3-Cl target. On standard C18 gradients, they may co-elute, leading to a false "99% purity" reading on UV, while the actual potency is lower.
Scientific Directive: You cannot rely solely on UV-HPLC for this molecule. You must use 1H-NMR to verify the disappearance of the C3 proton or LC-MS to confirm the mass shift (+34 Da for Cl vs H).
Qualification Workflow (Visualized)
The following diagram illustrates the mandatory workflow to qualify a Class A or Class B reference standard for this molecule.
Figure 1: Critical path for qualifying 4-Bromo-3,6-dichloro-1H-indazole reference standards. Note the requirement for orthogonal structural validation.
Experimental Protocols
To objectively compare a commercial sample against a true reference standard, use the following validated protocols.
Protocol A: High-Resolution HPLC (Purity & Impurity Profiling)
This method is designed to separate the 3-des-chloro impurity from the target.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl column (for better halogen selectivity).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (aromatic core) and 220 nm.
-
Gradient:
-
0 min: 40% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 40% B
-
25 min: Stop
-
Interpretation: The target 4-Bromo-3,6-dichloro-1H-indazole typically elutes later than the 6-chloro precursor due to increased lipophilicity from the extra chlorine atom.
Protocol B: 1H-NMR Identification (The "Fingerprint")
This is the definitive test to ensure the C3 position is chlorinated.
-
Solvent: DMSO-d6.
-
Key Signals:
-
Target (4-Br-3,6-dichloro): You should observe only two aromatic signals in the downfield region (approx 7.0 - 8.0 ppm), corresponding to H-5 and H-7. They typically appear as singlets or meta-coupled doublets (J ~ 1-2 Hz).
-
Impurity (Des-chloro at C3): If the C3 position is unsubstituted, you will see a distinct proton signal for H-3, often further downfield (approx 8.0+ ppm) due to the deshielding effect of the adjacent nitrogen, and it may couple with H-4/H-7 depending on the substitution pattern.
-
NH Proton: Broad singlet around 13-14 ppm.
-
Analytical Logic: Why "Tech Grade" Fails
When developing a drug candidate, using a "Tech Grade" (Class C) standard for early biological screening or process development introduces a "compounding error" risk.
Figure 2: The downstream consequences of using uncharacterized reference standards in early development.
Recommendations
-
For GMP/GLP Release: Always purchase or synthesize a Class A Primary Standard . It must be characterized by quantitative NMR (qNMR) or Mass Balance (100% - Impurities - Water - Residual Solvents - Residue on Ignition).
-
For Routine Analysis: Establish a Class B Working Standard by calibrating a high-purity batch against the Class A standard. Re-test this standard annually.
-
Critical Check: When receiving any batch of 4-Bromo-3,6-dichloro-1H-indazole, perform a quick 1H-NMR. If you see more than two aromatic protons (excluding the NH), reject the batch.
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[4][5][6][7] (2000).[6][7][8] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24728100 (4-Bromo-6-chloro-1H-indazole - Precursor Context). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997).
-
European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. openmedscience.com [openmedscience.com]
- 5. compliancequest.com [compliancequest.com]
- 6. qualio.com [qualio.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
